molecular formula C13H13F2N3O B2765567 N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide CAS No. 2196448-58-3

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide

カタログ番号 B2765567
CAS番号: 2196448-58-3
分子量: 265.264
InChIキー: IONFBVVHIVLCJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines play a crucial role in cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer, parasitic infections, and neurodegenerative disorders.

作用機序

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide exerts its therapeutic effects by inhibiting ODC, which is involved in the first and rate-limiting step of polyamine biosynthesis. By reducing polyamine levels, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide inhibits cell growth and proliferation, which is particularly important in cancer cells that have a high demand for polyamines. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in parasitic infections and neurodegenerative disorders.
Biochemical and physiological effects:
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide reduces polyamine levels and inhibits cell growth and proliferation. In parasitic infections, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit parasite growth and reduce inflammation. In neurodegenerative disorders, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.

実験室実験の利点と制限

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency and specificity as an ODC inhibitor, as well as its well-established pharmacokinetics and safety profile. However, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has some limitations, including its short half-life and the potential for off-target effects at high doses.

将来の方向性

For research include developing more potent and selective ODC inhibitors, identifying biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs. In addition, further studies are needed to elucidate the underlying mechanisms of N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide's therapeutic effects and to optimize its dosing and administration in different disease contexts.

合成法

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-(difluoromethyl)benzimidazole with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting intermediate is then hydrolyzed to yield N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide.

科学的研究の応用

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

特性

IUPAC Name

N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-3-11(19)16-8(2)12-17-9-6-4-5-7-10(9)18(12)13(14)15/h3-8,13H,1H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFBVVHIVLCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。